N-(3-(4-Bromo-2,5-bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)prop-2-yn-1-yl)acetamide

Description

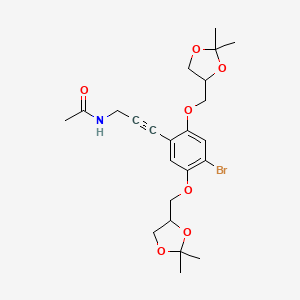

N-(3-(4-Bromo-2,5-bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)prop-2-yn-1-yl)acetamide is a complex acetamide derivative featuring a phenyl ring substituted with a bromo group, two (2,2-dimethyl-1,3-dioxolan-4-yl)methoxy groups, and a propargyl-linked acetamide side chain. The dioxolane moieties enhance solubility in polar solvents, while the bromine atom may influence electronic properties and reactivity.

Properties

Molecular Formula |

C23H30BrNO7 |

|---|---|

Molecular Weight |

512.4 g/mol |

IUPAC Name |

N-[3-[4-bromo-2,5-bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phenyl]prop-2-ynyl]acetamide |

InChI |

InChI=1S/C23H30BrNO7/c1-15(26)25-8-6-7-16-9-21(28-12-18-14-30-23(4,5)32-18)19(24)10-20(16)27-11-17-13-29-22(2,3)31-17/h9-10,17-18H,8,11-14H2,1-5H3,(H,25,26) |

InChI Key |

ASVFHJCNDZVQOT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCC#CC1=CC(=C(C=C1OCC2COC(O2)(C)C)Br)OCC3COC(O3)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-Bromo-2,5-bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)prop-2-yn-1-yl)acetamide typically involves multiple steps. One common method includes the following steps:

Acetylation: Finally, the compound undergoes acetylation with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-Bromo-2,5-bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)prop-2-yn-1-yl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .

Scientific Research Applications

N-(3-(4-Bromo-2,5-bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)prop-2-yn-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(4-Bromo-2,5-bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Data Tables

Biological Activity

N-(3-(4-Bromo-2,5-bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)prop-2-yn-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a bromo-substituted phenyl group, dioxolane moieties, and an acetamide functional group. Its molecular formula is C₁₉H₂₃BrN₃O₄, and it possesses specific physical and chemical properties that influence its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing acetamide groups have been shown to inhibit cell proliferation in various cancer cell lines.

Case Study: In Vitro Anticancer Screening

A study evaluated the cytotoxic effects of related compounds on human colon cancer (HCT116) cells. The results demonstrated that certain derivatives exhibited IC50 values as low as 4.36 µM, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Properties

Compounds similar to this compound have also shown antimicrobial activity against various bacterial strains.

Research Findings: Antimicrobial Efficacy

In vitro testing against Mycobacterium tuberculosis indicated that related compounds had varying degrees of inhibition. For example, one derivative showed an MIC (Minimum Inhibitory Concentration) of 31.25 µg/mL against Mycobacterium bovis BCG .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, structural analysis suggests potential interactions with key cellular pathways involved in apoptosis and cell cycle regulation.

Proposed Mechanisms

- Inhibition of Tyrosine Kinases : Similar compounds have been shown to inhibit tyrosine kinases such as CDK2, which are crucial for cell cycle progression.

- Induction of Apoptosis : The presence of the acetamide group may facilitate apoptosis in cancer cells through mitochondrial pathways.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.